

# 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

## CAS number

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### Compound of Interest

Compound Name: 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Cat. No.: B1461635

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### An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

This guide provides a comprehensive technical overview of **2-Chloro-3-ethoxy-6-fluorophenylboronic acid**, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and core applications, with a focus on the mechanistic reasoning behind its use in modern synthetic chemistry.

## Section 1: Core Properties and Identification

**2-Chloro-3-ethoxy-6-fluorophenylboronic acid** is a polysubstituted arylboronic acid, a class of compounds that has become indispensable in medicinal chemistry and materials science.<sup>[1]</sup> Its utility stems primarily from its role as a versatile coupling partner in palladium-catalyzed reactions. The specific arrangement of chloro, ethoxy, and fluoro substituents offers a unique combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules.

Table 1: Physicochemical and Identification Data

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 957120-93-3                                      | [3][4][5] |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> BClFO <sub>3</sub> | [3]       |
| Molecular Weight  | 218.42 g/mol                                     | [3]       |
| Appearance        | White to off-white crystalline powder            |           |
| Melting Point     | 127-129 °C                                       | [3]       |
| Canonical SMILES  | CCOC1=C(C(=C(C=C1)F)B(O)O)Cl                     |           |
| InChI Key         | NXSZSZJWZVLHAY-UHFFFAOYSA-N                      |           |

## Section 2: Synthesis Pathway and Mechanistic Considerations

The synthesis of arylboronic acids like **2-Chloro-3-ethoxy-6-fluorophenylboronic acid** typically proceeds through the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

A plausible and industrially relevant synthetic route involves the following key transformations:

- **Formation of a Grignard Reagent:** The synthesis begins with the corresponding aryl bromide. This precursor is reacted with magnesium turnings in an anhydrous ether solvent (such as THF or diethyl ether) to form the arylmagnesium bromide. Maintaining a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon) is critical. This prevents the highly reactive Grignard reagent from being quenched by water or reacting with oxygen.
- **Borylation:** The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at a very low temperature, often below -70 °C.[6] The causality for this extreme cold is twofold: it controls the high exothermicity of the reaction and prevents over-addition, where the initially formed boronate ester might react with a

second equivalent of the Grignard reagent. The electrophilic boron atom of the borate is attacked by the nucleophilic carbon of the Grignard reagent.

- Hydrolysis: The resulting boronate ester is not isolated but is directly subjected to acidic workup (e.g., with aqueous HCl). This hydrolysis step protonates the alkoxy groups, which are then eliminated, yielding the final boronic acid product.

The crude product is typically purified by recrystallization from a suitable solvent system to achieve the high purity required for subsequent applications.

## Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of **2-Chloro-3-ethoxy-6-fluorophenylboronic acid** is paramount. A multi-technique approach is standard.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number and environment of protons. Expect to see distinct signals for the aromatic protons and the ethoxy group protons, with characteristic chemical shifts and coupling constants.
  - $^{13}\text{C}$  NMR: Shows the carbon skeleton of the molecule.
  - $^{19}\text{F}$  NMR: Crucial for confirming the presence and environment of the fluorine atom.
  - $^{11}\text{B}$  NMR: A key technique for boron-containing compounds, which will show a characteristic signal for the boronic acid group.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (broad, from the  $\text{B}(\text{OH})_2$  group), C-O stretching (from the ether), and C-Cl and C-F bonds.<sup>[7][8]</sup>
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material. A challenge in the HPLC analysis of boronic acids is their potential for dehydration

to form cyclic boroxine anhydrides. Method development must account for this equilibrium to ensure accurate purity assessment.[9]

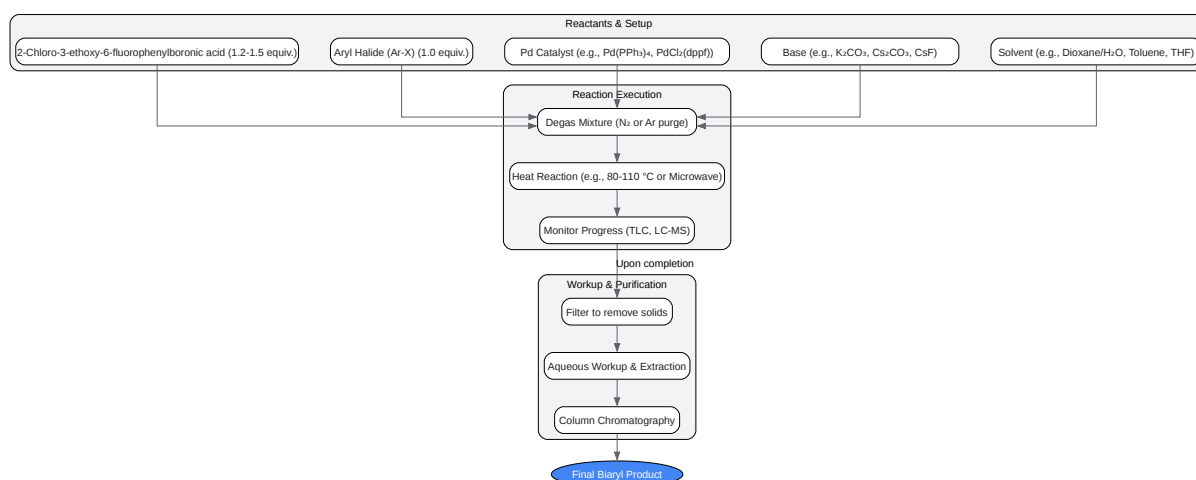
## Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[10][11] Biaryl scaffolds are privileged structures found in numerous FDA-approved drugs.[12][13]

The reaction involves coupling the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a ligand, and a base. The substituents on **2-Chloro-3-ethoxy-6-fluorophenylboronic acid** play a significant role. The ortho-fluoro and ortho-chloro groups introduce considerable steric hindrance around the boron center, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.[14]

### Workflow: Suzuki-Miyaura Cross-Coupling

Below is a diagram illustrating the typical workflow for employing this reagent in a Suzuki-Miyaura coupling.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

## Detailed Experimental Protocol (General Example)

This protocol is a representative example and may require optimization for specific substrates.

- **Vessel Preparation:** To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), **2-Chloro-3-ethoxy-6-fluorophenylboronic acid** (1.2 equiv), and the base (e.g.,  $K_2CO_3$ , 2.0 equiv).
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
- **Reagent Addition:** Under a positive pressure of inert gas, add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 0.05 equiv) followed by the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[\[10\]](#)
- **Reaction:** Heat the mixture to the target temperature (typically 85-100 °C) and stir vigorously. For less reactive chlorides, microwave irradiation at higher temperatures (e.g., 150 °C) can be highly effective.[\[15\]](#)
- **Monitoring:** Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting aryl halide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

### Causality of Components:

- **Palladium Catalyst:** The engine of the catalytic cycle, facilitating oxidative addition, transmetalation, and reductive elimination.
- **Ligand:** (Often part of the catalyst, e.g.,  $PPh_3$  in  $Pd(PPh_3)_4$ ). Stabilizes the palladium center and modulates its reactivity.

- **Base:** Essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.
- **Solvent:** The choice of solvent (often a mixture of organic and aqueous) is crucial for dissolving all components and influencing reaction rates.

## Section 5: Broader Impact in Drug Discovery

The incorporation of boron-containing fragments, particularly boronic acids, has led to several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.<sup>[2][13]</sup> Boronic acids can act as transition-state analogues, forming reversible covalent bonds with serine residues in enzyme active sites.<sup>[16]</sup>

Furthermore, the specific substituents of **2-Chloro-3-ethoxy-6-fluorophenylboronic acid** are medically relevant:

- **Fluorine:** Often added to drug candidates to block metabolic oxidation, increase binding affinity, or modulate pKa.
- **Chlorine:** Can enhance membrane permeability and binding interactions. Halogen bonding is an increasingly recognized force in ligand-protein interactions.<sup>[12]</sup>
- **Ethoxy Group:** Can serve as a hydrogen bond acceptor and influence solubility and pharmacokinetic properties.

By using this building block, medicinal chemists can rapidly synthesize libraries of complex molecules to probe structure-activity relationships (SAR) and optimize lead compounds.<sup>[1]</sup>

## Section 6: Safety, Handling, and Storage

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- **Precautionary Measures:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

- Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable. Boronic acids are prone to dehydration, so minimizing exposure to air is recommended for long-term stability.

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